molecular formula C8H9F3N2 B2446474 1-(2,4,5-Trifluorophenyl)ethylhydrazine CAS No. 1314963-40-0

1-(2,4,5-Trifluorophenyl)ethylhydrazine

Cat. No.: B2446474
CAS No.: 1314963-40-0
M. Wt: 190.169
InChI Key: LHIKWNFQXJHFES-UHFFFAOYSA-N
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Description

1-(2,4,5-Trifluorophenyl)ethylhydrazine is an organic compound characterized by the presence of a trifluorophenyl group attached to an ethylhydrazine moiety

Preparation Methods

The synthesis of 1-(2,4,5-Trifluorophenyl)ethylhydrazine typically involves the reaction of 2,4,5-trifluorobenzaldehyde with ethylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale batch reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(2,4,5-Trifluorophenyl)ethylhydrazine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: Reduction reactions can convert it into simpler hydrazine derivatives.

    Substitution: The trifluorophenyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,4,5-Trifluorophenyl)ethylhydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trifluorophenyl)ethylhydrazine involves its interaction with molecular targets such as enzymes or receptors. The trifluorophenyl group enhances its binding affinity and specificity, while the ethylhydrazine moiety can participate in various chemical transformations. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2,4,5-Trifluorophenyl)ethylhydrazine can be compared with other similar compounds such as:

    1-(2,4-Difluorophenyl)ethylhydrazine: Lacks one fluorine atom, resulting in different chemical properties and reactivity.

    1-(2,4,5-Trichlorophenyl)ethylhydrazine: Contains chlorine atoms instead of fluorine, leading to variations in biological activity and environmental impact.

    1-(2,4,5-Trifluorophenyl)methylhydrazine: Has a methyl group instead of an ethyl group, affecting its steric and electronic properties.

The uniqueness of this compound lies in its trifluorophenyl group, which imparts distinct chemical and biological characteristics compared to its analogs.

Properties

IUPAC Name

1-(2,4,5-trifluorophenyl)ethylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-4(13-12)5-2-7(10)8(11)3-6(5)9/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHIKWNFQXJHFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1F)F)F)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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